1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one
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Overview
Description
1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one is a complex heterocyclic compound that incorporates multiple functional groups, including a naphthyridine, piperidine, and pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one typically involves multicomponent reactions (MCRs) that efficiently generate complex molecular architectures. One common approach is the Friedländer synthesis, which involves the condensation of 2-aminopyridine with a carbonyl compound under acidic conditions . Another method involves the hydroamination of terminal alkynes followed by Friedländer cyclization . Metal-catalyzed synthesis and ring expansion reactions are also employed .
Industrial Production Methods
Industrial production of this compound may involve the use of water-soluble iridium catalysts that efficiently catalyze the synthesis in water under air atmosphere . This method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol to form the naphthyridine core .
Chemical Reactions Analysis
Types of Reactions
1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrazole moieties using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The naphthyridine moiety is known to interact with DNA and enzymes, potentially inhibiting their function . The piperidine and pyrazole groups may enhance the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridines: These compounds share the naphthyridine core but differ in the position of the nitrogen atoms.
1,6-Naphthyridines: Similar to 1,5-naphthyridines but with different biological activities and synthetic routes.
Piperidine Derivatives: Compounds containing the piperidine ring, widely used in medicinal chemistry.
Uniqueness
1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one is unique due to its combination of three distinct heterocyclic moieties, which confer a wide range of biological activities and synthetic versatility. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H19N5O |
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Molecular Weight |
321.4 g/mol |
IUPAC Name |
1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]-2-pyrazol-1-ylethanone |
InChI |
InChI=1S/C18H19N5O/c24-17(13-23-10-2-9-20-23)22-11-6-14(7-12-22)16-5-4-15-3-1-8-19-18(15)21-16/h1-5,8-10,14H,6-7,11-13H2 |
InChI Key |
BJHPHLOQDVNFMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C(=O)CN4C=CC=N4 |
Origin of Product |
United States |
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